Superior MAO-B vs. MAO-A Selectivity Ratio Compared to Selegiline, Rasagiline, and Safinamide
Lazabemide demonstrates a substantially larger selectivity window for MAO-B over MAO-A compared to both irreversible (selegiline, rasagiline) and reversible (safinamide) class members. In enzymatic assays using human brain tissue, lazabemide exhibited an IC50 of 18 nM against MAO-B and 125,000 nM against MAO-A, yielding a selectivity ratio of approximately 6,944-fold [1]. This surpasses the selectivity ratios reported for selegiline (approximately 1,000-fold in human platelets; IC50 MAO-B ~8 nM vs. MAO-A >8,000 nM) and rasagiline (IC50 MAO-B 4.43 nM vs. MAO-A 412 nM, ratio ~93-fold) under comparable assay conditions [2][3]. Safinamide, another reversible MAO-B inhibitor, exhibits a selectivity ratio of approximately 5,918-fold (IC50 MAO-B 98 nM vs. MAO-A >580,000 nM), placing lazabemide at the higher end of selectivity among reversible inhibitors [4]. The exceptional selectivity of lazabemide minimizes off-target MAO-A inhibition that could alter serotonin and norepinephrine metabolism, a critical consideration for experiments requiring isoform-specific interrogation.
| Evidence Dimension | MAO-B vs. MAO-A selectivity ratio |
|---|---|
| Target Compound Data | IC50 MAO-B = 18 nM; IC50 MAO-A = 125,000 nM; Selectivity ratio ≈ 6,944 |
| Comparator Or Baseline | Selegiline: IC50 MAO-B ≈ 8 nM, IC50 MAO-A >8,000 nM (ratio ≈ 1,000); Rasagiline: IC50 MAO-B = 4.43 nM, IC50 MAO-A = 412 nM (ratio ≈ 93); Safinamide: IC50 MAO-B = 98 nM, IC50 MAO-A >580,000 nM (ratio ≈ 5,918) |
| Quantified Difference | Lazabemide selectivity ratio exceeds selegiline by ~7-fold and rasagiline by ~75-fold; comparable to safinamide |
| Conditions | Human brain tissue homogenate; substrate: 14C-β-phenylethylamine (MAO-B) and 14C-tryptamine (MAO-A) |
Why This Matters
High MAO-B selectivity reduces confounding MAO-A inhibition effects, enabling cleaner interpretation of dopamine-specific pathways in Parkinson's disease models.
- [1] Kilpatrick IC, et al. Drug action (IC50 values) on MAO A and MAO B activities. Table 1. (Data sourced from ResearchGate; original study: Kilpatrick et al., comparing lazabemide IC50 values). View Source
- [2] Selleck Chemicals. Rasagiline product page. IC50 values: MAO-B = 4.43 nM, MAO-A = 412 nM. View Source
- [3] TargetMol. Lazabemide product page. Selegiline IC50 for MAO-B = 8.0 nM (binding assay). View Source
- [4] Selleck Chemicals. Safinamide Mesylate product page. IC50 MAO-B = 98 nM, selectivity ratio 5,918-fold. View Source
